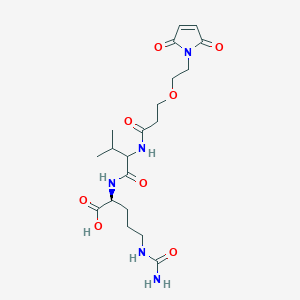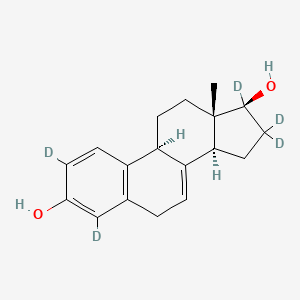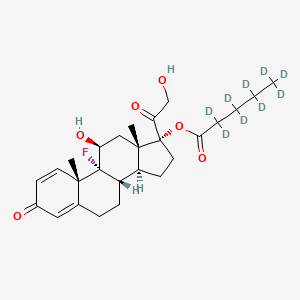
9alpha-Fluoroprednisolone 17-valerate-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9alpha-Fluoroprednisolone 17-valerate-d9 is a synthetic corticosteroid derivative. It is a deuterated form of 9alpha-Fluoroprednisolone 17-valerate, which means that some of the hydrogen atoms in the molecule have been replaced with deuterium. This compound is used in various scientific research applications due to its enhanced stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha-Fluoroprednisolone 17-valerate-d9 involves multiple steps, starting from the parent compound, prednisolone. The key steps include:
Fluorination: Introduction of a fluorine atom at the 9alpha position of prednisolone.
Esterification: Formation of the 17-valerate ester by reacting the 17-hydroxy group with valeric acid or its derivatives.
Deuteration: Replacement of specific hydrogen atoms with deuterium to obtain the deuterated form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and pressures.
- Purification steps such as recrystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9alpha-Fluoroprednisolone 17-valerate-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation of the 17-hydroxy group can yield a 17-keto derivative.
- Reduction of the 20-keto group can produce a 20-hydroxy derivative.
- Substitution reactions can introduce various functional groups at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
9alpha-Fluoroprednisolone 17-valerate-d9 is used in a wide range of scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of corticosteroids.
Biology: In studies investigating the biological effects of corticosteroids on cellular processes and gene expression.
Medicine: As a model compound in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of corticosteroids.
Industry: In the development of new corticosteroid formulations and delivery systems for therapeutic use.
Wirkmechanismus
The mechanism of action of 9alpha-Fluoroprednisolone 17-valerate-d9 involves binding to glucocorticoid receptors in target cells. This binding leads to:
Transactivation: Activation of specific genes that mediate anti-inflammatory and immunosuppressive effects.
Transrepression: Inhibition of pro-inflammatory gene expression by interfering with transcription factors such as nuclear factor-kappa B.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: The parent compound, which lacks the fluorine atom at the 9alpha position and the valerate ester at the 17 position.
9alpha-Fluoroprednisolone: Similar to 9alpha-Fluoroprednisolone 17-valerate-d9 but without the deuterium substitution.
9alpha-Fluoroprednisolone 17-valerate: The non-deuterated form of the compound.
Uniqueness
This compound is unique due to its deuterium substitution, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in research applications where stability and precise quantification are critical.
Eigenschaften
Molekularformel |
C26H35FO6 |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23-,24-,25-,26-/m0/s1/i1D3,4D2,5D2,6D2 |
InChI-Schlüssel |
XXQFKBZSMIPUMG-RKLIRPFDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO |
Kanonische SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


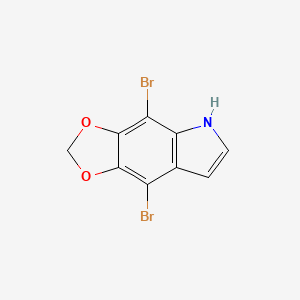
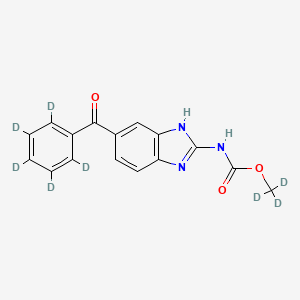

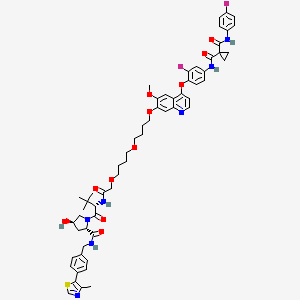
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
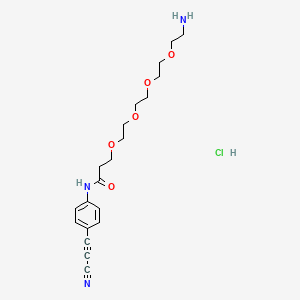
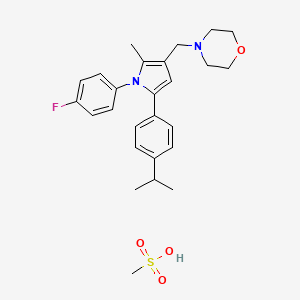

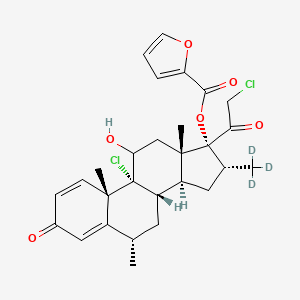
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
